
(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester
Overview
Description
The compound “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” is a derivative of cyclopentane, which is a cyclic alkane. The structure of this compound includes an amino group and a carbamate group, the latter being protected by a tert-butyl ester. This type of protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been reported to yield diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters . This methodology could potentially be adapted for the synthesis of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” by applying similar hydrogenation techniques to the appropriate cyclopentene precursor.
Molecular Structure Analysis
The molecular structure of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” would be expected to feature a cyclopentane ring with a substituent that includes an amino group linked through a carbamate linkage to a tert-butyl group. The stereochemistry of the amino group and its relative configuration to the carbamate could be crucial for the biological activity of the compound. The exact structure would need to be confirmed by spectroscopic methods such as NMR, as has been done for other related compounds .
Chemical Reactions Analysis
The tert-butyl carbamate group is a common protecting group in organic synthesis, particularly in the synthesis of peptides. It can be removed under acidic conditions to yield the free amine. The compound could undergo various chemical reactions typical of amino acids and their derivatives, such as peptide bond formation or reactions with electrophiles at the amino group once deprotected .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” would be influenced by the presence of the tert-butyl carbamate protecting group. This group is bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The compound's melting point, boiling point, and stability would also be important characteristics to consider in the context of its synthesis and potential applications. The tert-butyl group could also influence the acidity of the amino group, making it less nucleophilic and less reactive towards certain reagents .
Scientific Research Applications
Synthetic and Characterization Methods
Synthetic and Crystallographic Studies : A study by Kant, Singh, and Agarwal (2015) on a structurally related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, highlighted synthetic methods involving amino compounds and di-tert-butyldicarbonate. The compound was characterized through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, demonstrating its non-planar conformation and the crystal packing stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Kant, Singh, & Agarwal, 2015).
Biotransformation of β-amino nitriles : Research by Preiml, Hönig, and Klempier (2004) explored the biotransformation of β-amino nitriles into β-amino amides and acids using Rhodococcus sp., highlighting the chemoselectivity of enzymatic hydrolysis over chemical methods. This study provides insights into the enzymatic transformation of compounds with similar structures to (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Preiml, Hönig, & Klempier, 2004).
N-tert-Butoxycarbonylation of amines : A method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst was developed by Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007). This efficient and environmentally friendly approach could be relevant for protecting amines similar to the amino group in (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Heydari et al., 2007).
Applications in Synthesis
Diastereoselective Intramolecular α-Amidoalkylation : Garcia, Arrasate, Lete, and Sotomayor (2006) described the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines from L-DOPA derivatives, showcasing a method that could potentially be applied to the cyclization of compounds structurally related to (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Synthesis of C-glycosyl amino acids : Chambers, Evans, and Fairbanks (2005) explored the tandem Tebbe/Claisen approach for synthesizing C-glycosyl amino acids, revealing insights into the reactivity of tert-butyl esters and their potential use in protecting groups for carboxylic acids, which might be applicable to the tert-butyl ester group in the compound of interest (Chambers, Evans, & Fairbanks, 2005).
Stereoselective Synthesis of Tricyclic Diproline Analogues : Soicke et al. (2014) reported on the synthesis of tricyclic amino acid scaffolds with varying ring sizes, demonstrating the structural consequences of such variations. This type of research could provide a framework for understanding the structural implications of the cyclopentyl group in (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Soicke et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXVPWOUHXSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151763 | |
| Record name | Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester | |
CAS RN |
1392804-45-3 | |
| Record name | Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



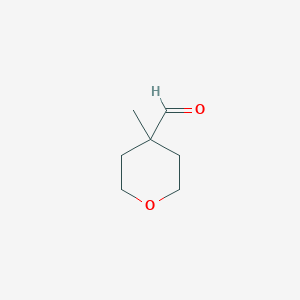
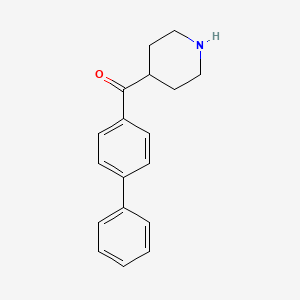
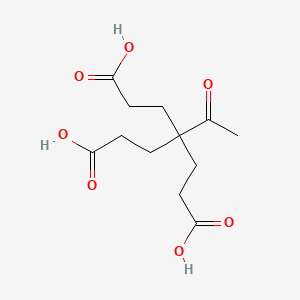
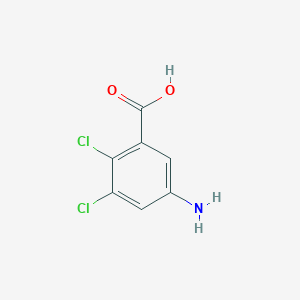
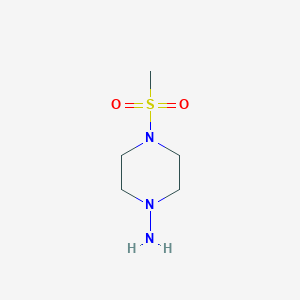
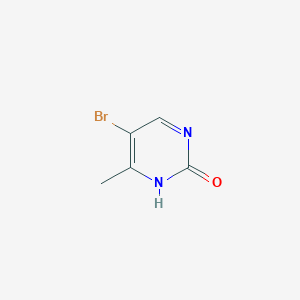
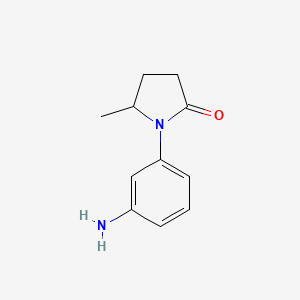
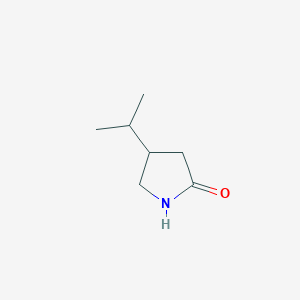
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
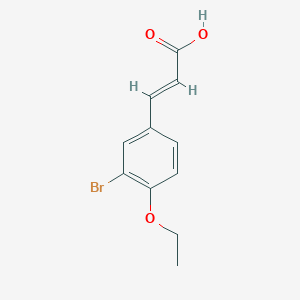
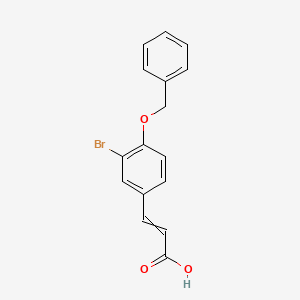
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
